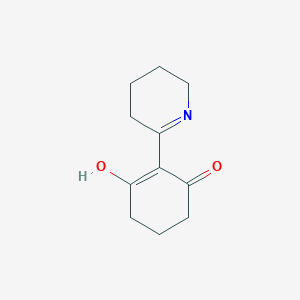![molecular formula C13H15N7 B14512976 4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline CAS No. 62645-03-8](/img/structure/B14512976.png)
4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines. This compound is known for its diverse applications in medicinal chemistry and pharmacology due to its unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline typically involves the reaction of tetrazolo[1,5-a]quinoxaline derivatives with 4-methylpiperazine. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is used to convert tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines . The reaction conditions often include the use of copper catalysts and various aliphatic and aromatic alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring.
Cycloaddition Reactions: The CuAAC reaction is a notable example, where the compound forms triazoloquinoxalines and triazoloimidazoquinoxalines.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Aliphatic and Aromatic Alkynes: React with tetrazolo[1,5-a]quinoxalines to form various derivatives.
Major Products
Triazoloquinoxalines: Formed through CuAAC reactions.
Triazoloimidazoquinoxalines: Another product of CuAAC reactions.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline involves its interaction with serotonin receptors. It acts as a full agonist for the 5-hydroxytryptamine receptor 1B (5-HT1B), with high selectivity over other serotonin receptors . This interaction stimulates the physiological activity at the cell receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline: Another compound with similar structural features and biological activities.
Triazoloquinoxalines: Compounds formed through CuAAC reactions with similar pharmacological properties.
Uniqueness
4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline is unique due to its specific interaction with serotonin receptors and its potential as a prodrug. Its ability to undergo various chemical reactions, such as CuAAC, also adds to its versatility in medicinal chemistry and pharmacology .
Properties
CAS No. |
62645-03-8 |
|---|---|
Molecular Formula |
C13H15N7 |
Molecular Weight |
269.31 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C13H15N7/c1-18-6-8-19(9-7-18)12-13-15-16-17-20(13)11-5-3-2-4-10(11)14-12/h2-5H,6-9H2,1H3 |
InChI Key |
PLQMNSQPTVDPFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)


methanone](/img/structure/B14512909.png)

![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)

![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)



